An In-depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
An In-depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its use as a versatile chemical intermediate.
Introduction
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, with the CAS Number 898792-03-5, is a specialty chemical characterized by a heptanoic acid chain, a central ketone group, and a 4-pentyloxyphenyl moiety.[1] This unique trifunctional structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules with potential applications in materials science and medicinal chemistry. The presence of a carboxylic acid, a ketone, and an ether linkage on an aromatic ring provides multiple reactive sites for a variety of chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 898792-03-5 | [1] |
| Molecular Formula | C₁₈H₂₆O₄ | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 75 to 77°C | [1] |
| IUPAC Name | 7-oxo-7-(4-pentyloxyphenyl)heptanoic acid | [1] |
Synthesis and Purification
The synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established method allows for the formation of the aryl ketone by reacting an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[3][4]
Synthetic Pathway: Friedel-Crafts Acylation
The logical pathway for the synthesis involves the reaction of pentyloxybenzene with a derivative of heptanedioic acid, such as heptanedioic acid monochloride.
Caption: Synthetic pathway for 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid via Friedel-Crafts acylation.
Experimental Protocol (Proposed)
This protocol is based on established procedures for Friedel-Crafts acylation of similar aromatic ethers and should be optimized for specific laboratory conditions.[3][5]
Step 1: Preparation of Heptanedioic Acid Monochloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add heptanedioic acid to the flask.
-
Slowly add a stoichiometric equivalent of thionyl chloride.
-
Gently heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: Friedel-Crafts Acylation
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the solution in an ice bath.
-
Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions.
-
Slowly add the prepared heptanedioic acid monochloride to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until completion, monitoring by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: General workflow for the purification of aryl keto acids by recrystallization.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Analysis (Predicted)
While experimental spectra for 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pentyloxyphenyl group, the aliphatic protons of the heptanoic acid chain, and the protons of the pentyloxy group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chains.
-
FT-IR: The infrared spectrum will provide crucial information about the functional groups. Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic moieties, and two distinct C=O stretches for the ketone and carboxylic acid.[3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern is expected to show characteristic losses of water, carbon dioxide, and cleavage of the alkyl chain.[3]
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. A reverse-phase method would be appropriate for this compound.
Proposed HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[6]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring.
Reactivity and Potential Applications
The dual functionality of a ketone and a carboxylic acid makes 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid a versatile intermediate.
-
Carboxylic Acid Group: This group can undergo esterification, amidation, and reduction to an alcohol.
-
Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or participate in various carbon-carbon bond-forming reactions.
The presence of the pentyloxy group imparts lipophilicity, which can be advantageous in the design of bioactive molecules. While specific applications for this compound are not yet widely documented, its structural motifs are found in molecules of interest in:
-
Liquid Crystal Synthesis: Alkoxy-substituted benzoic acid derivatives are known precursors for liquid crystalline materials.[7] The rigid aromatic core and the flexible alkyl chain of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid make it a potential candidate for the synthesis of novel liquid crystals.
-
Drug Discovery: The keto-acid functionality is a common feature in various pharmacologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.
Safety and Handling
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar keto-acids, it may cause skin and eye irritation.[8] All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is a chemical intermediate with significant potential in organic synthesis. Its well-defined structure and multiple reactive sites offer a platform for the creation of a diverse range of more complex molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and suggested analytical methods. Further research into the specific applications of this compound is warranted and will likely unveil its utility in advancing materials science and drug discovery.
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